Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate
Description
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
ethyl 5-amino-2,4-dimethyl-1,2-dihydropyridine-6-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-4-14-10(13)9-8(11)6(2)5-7(3)12-9/h5,7,12H,4,11H2,1-3H3 |
InChI Key |
CTYYFJIVRMYAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(N1)C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate. This reaction is carried out in a high boiling point solvent such as pyridine or in the presence of a strong base like potassium carbonate, potassium hydroxide, or sodium alkoxide . The reaction conditions are optimized to ensure the formation of the desired product with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-efficiency mixing and temperature control systems ensures the reproducibility and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that derivatives of dihydropyridine compounds exhibit significant antioxidant activity. Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate has been studied for its potential to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing therapeutic agents for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.
Cardiovascular Applications
Compounds similar to this compound have been shown to possess cardioprotective effects. They may help in regulating blood pressure and improving heart function by acting on calcium channels and influencing vascular smooth muscle relaxation. This makes them potential candidates for treating hypertension and other cardiovascular diseases.
Neuroprotective Effects
Studies have suggested that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing neuronal apoptosis. This application is particularly relevant in the context of conditions like Alzheimer's disease and Parkinson's disease.
Agricultural Applications
Pesticidal Activity
Research has explored the use of this compound as a potential pesticide. Its structure allows it to interact with specific biological pathways in pests, providing a means to control agricultural pests effectively while minimizing harm to non-target species.
Plant Growth Promotion
Some studies suggest that this compound can enhance plant growth by improving nutrient uptake or acting as a growth regulator. Its application in agriculture could lead to increased crop yields and better quality produce.
Materials Science
Polymer Chemistry
this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability, making it suitable for various industrial applications.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Wiliński et al., 2011 | Demonstrated antioxidant properties and potential cardioprotective effects. |
| Agriculture | MDPI Publication | Evaluated pesticidal activity against common agricultural pests with promising results. |
| Materials Science | Kochi University Study | Explored the use of the compound in synthesizing polymers with enhanced properties. |
Mechanism of Action
The mechanism of action of ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and ester groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 58610-61-0)
- Substituents: 5-cyano, 4-methyl, 6-oxo.
- Key Differences: The 6-oxo group replaces the 6-methyl group in the target compound, increasing polarity and hydrogen-bond acceptor capacity. The 5-cyano group is electron-withdrawing, altering electronic properties and reactivity compared to the 3-amino group.
- Implications : Reduced hydrophobicity and enhanced dipole interactions may improve crystallinity but limit membrane permeability in biological systems .
Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 2226204-84-6)
- Substituents : 3,5-dichloro, 6-oxo.
- The 6-oxo group further enhances polarity, contrasting with the 6-methyl group in the target compound.
- Implications : Higher melting point and density due to stronger intermolecular forces (e.g., halogen bonds). However, toxicity risks associated with chlorine may restrict biomedical applications .
Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate (CAS 1654021-65-4)
- Substituents: 5,6-dichloro, fused furan ring, ethoxycarbonylamino.
- Key Differences: The fused furan ring modifies aromaticity and π-stacking behavior. Ethoxycarbonylamino group introduces steric bulk and additional hydrogen-bonding sites.
- Implications : Increased molecular weight (347.15 g/mol) and complexity may hinder solubility but enhance thermal stability .
Comparative Analysis Table
Biological Activity
Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate (CAS No. 1314898-76-4) is a compound belonging to the dihydropyridine family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
This compound has a complex structure that contributes to its biological activity. The presence of an amino group and a carboxylate moiety enhances its interaction with biological targets.
Antioxidant Activity
Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. This compound has been shown to reduce oxidative stress in cellular models. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, making it a candidate for protective therapies against oxidative damage .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The mechanism involves induction of apoptosis through the activation of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest at the G1 phase . The compound's IC50 values in these studies suggest a potent antitumor effect compared to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 28.3 | Apoptosis induction |
| MCF-7 | 56.6 | ROS overproduction |
Apoptosis Induction
The compound triggers apoptosis via multiple pathways:
- ROS Production : Increased ROS levels lead to oxidative stress and subsequent apoptosis.
- Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential is observed.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs) halts cell cycle progression at the G1 phase .
Enzyme Inhibition
This compound also demonstrates enzyme inhibitory activity. It has been reported to inhibit human tissue non-specific alkaline phosphatase (h-TNAP) with an IC50 value significantly lower than that of standard inhibitors like levamisole .
Study on Cytotoxicity
A study published in MDPI evaluated the cytotoxic effects of various dihydropyridine derivatives, including this compound. The results indicated that this compound had a notable pro-apoptotic effect on cancer cells, emphasizing its potential as an anticancer agent .
Research on Antioxidant Properties
Another investigation focused on the antioxidant capabilities of dihydropyridines. This compound was highlighted for its ability to decrease oxidative stress markers in vitro, suggesting applications in conditions related to oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
